molecular formula C7H5Cl3N2S B1302764 1-(2,4,5-Trichlorophenyl)-2-thiourea CAS No. 90617-76-8

1-(2,4,5-Trichlorophenyl)-2-thiourea

Cat. No.: B1302764
CAS No.: 90617-76-8
M. Wt: 255.5 g/mol
InChI Key: MEDSQLVNGCCGMI-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,4,5-trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,5-Trichlorophenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichloroaniline with thiocyanate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 2,4,5-trichloroaniline in a suitable solvent, such as ethanol or methanol.

    Step 2: Add thiocyanate (e.g., ammonium thiocyanate) to the solution.

    Step 3: Adjust the pH to acidic conditions using hydrochloric acid.

    Step 4: Heat the reaction mixture to promote the formation of this compound.

    Step 5: Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-2-thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A related compound with similar structural features but different functional groups.

    2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.

    2,4,6-Trichlorophenol: A compound with a similar phenyl ring but different chlorine substitution pattern.

Uniqueness

1-(2,4,5-Trichlorophenyl)-2-thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,4,5-trichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSQLVNGCCGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375297
Record name 1-(2,4,5-Trichlorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90617-76-8
Record name 1-(2,4,5-Trichlorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90617-76-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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